8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
Description
Properties
IUPAC Name |
8-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-5-4-7-2-1-3-10(13)11-9(7)6-8/h4-6,12H,1-3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOXRRKPYARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432797 | |
| Record name | 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-84-0 | |
| Record name | 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
The molecular structure of 8-hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one consists of a seven-membered azepine ring fused to a benzene ring, with a hydroxyl group at position 8 and a ketone at position 2. Its molecular weight is 177.20 g/mol, and it exists in a partially saturated conformation, as confirmed by PubChem’s 2D and 3D structural depictions. Key synonyms include 8-hydroxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and 22246-84-0 (CAS registry number).
Synthetic Pathways
Classical Cyclization Methods
Friedel-Crafts Acylation
A common approach to benzazepine frameworks involves Friedel-Crafts acylation followed by cyclization. For instance, 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is synthesized via AlCl₃-mediated cyclization of 4-(4-chloroanilino)-4-ketobutyric acid in dichloroethane at 55–70°C. This method achieves moderate yields (60–70%) after 4–6 hours, with AlCl₃ stoichiometry critical for reaction efficiency. Excess AlCl₃ (>3.0 equivalents) complicates workup, while insufficient amounts (<2.5 equivalents) slow reaction kinetics.
Table 1: Optimization of AlCl₃ in Friedel-Crafts Cyclization
| AlCl₃ Equivalents | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 2.5 | 6 | 65 | 85 |
| 3.0 | 4 | 72 | 90 |
| 3.5 | 4 | 70 | 78 |
Hydroxylation Strategies
Introducing the 8-hydroxy group may involve electrophilic aromatic substitution or post-cyclization oxidation. For example, 8-chloro derivatives are synthesized via chlorination of precursor amines, followed by hydrolysis to hydroxyl groups under basic conditions. Patent US8501935B2 details a similar approach, where 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is resolved using L-(+)-tartaric acid to achieve >98% enantiomeric excess. Hydroxylation could theoretically proceed via acidic or enzymatic hydrolysis of chloro intermediates.
Modern Catalytic Approaches
Asymmetric Synthesis
Enantioselective synthesis of benzazepines often employs chiral auxiliaries or catalysts. In the preparation of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, L-(+)-tartaric acid induces crystallization of the desired enantiomer from acetone/water mixtures at 40–55°C. This method yields 99% enantiomeric excess, with achiral purity exceeding 98% after recrystallization. Applying similar resolution techniques to 8-hydroxy derivatives could enhance stereochemical control.
Green Chemistry Innovations
Solvent selection and catalyst recovery are critical for sustainable synthesis. Ethyl acetate and cyclohexane are preferred for final crystallizations due to their low toxicity and ease of removal. For example, (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate is purified using ethyl acetate containing 0.2–1% water, achieving >99% purity. Microwave-assisted cyclization and flow chemistry could further reduce reaction times and energy consumption.
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is standard for assessing purity and enantiomeric excess. Chiral HPLC methods for 8-chloro analogs use cellulose-based columns with hexane/isopropanol mobile phases, achieving baseline resolution of enantiomers. For 8-hydroxy derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water gradients would be suitable.
Spectroscopic Confirmation
1H NMR and 13C NMR are indispensable for structural elucidation. In 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, the ketone carbonyl appears at δ 210 ppm in 13C NMR, while methylene protons resonate as multiplets near δ 2.6. IR spectroscopy would confirm the hydroxyl group via a broad stretch at 3300–3500 cm⁻¹.
Chemical Reactions Analysis
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents . For example, the compound can be selectively alkylated at the C1 and/or N3 positions of the azepine ring to form derivatives with potential biological activities . Major products formed from these reactions include alkylated derivatives that can be further optimized for specific applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 8-hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one as an anticancer agent. The compound has been shown to inhibit RIP1 kinase, which is implicated in various cancers and inflammatory diseases. This inhibition suggests a therapeutic avenue for treating conditions such as pancreatic cancer, melanoma, and colorectal cancer .
Table 1: Cancer Types and Related Studies
Neurological Applications
The compound has also been investigated for its role in neurological disorders. It has been utilized in the synthesis of radiolabeled compounds for imaging D-1 dopamine receptors in the central nervous system (CNS). This application is crucial for understanding neurodegenerative diseases and developing targeted therapies .
Table 2: Neurological Studies
Synthesis and Derivatives
The synthesis of this compound often involves complex chemical processes that yield various derivatives with enhanced biological activity. For instance, constrained analogues of opioid peptides have been developed using this compound as a scaffold. These analogues exhibit altered affinity and selectivity towards opioid receptors, suggesting potential for pain management therapies .
Table 3: Synthesis Pathways
| Synthesis Method | Key Intermediate | End Product |
|---|---|---|
| Oxazolidinone Strategy | 4-amino-2-benzazepin-3-one | Constrained analogues |
| Hydrazine Reaction | 8-hydroxy derivatives | Enhanced opioid receptor affinity |
Pharmacological Insights
The pharmacological profile of this compound indicates its versatility in treating various conditions beyond cancer and neurological disorders. Its potential applications extend to inflammatory diseases such as arthritis and inflammatory bowel disease due to its ability to modulate immune responses through RIP1 kinase inhibition .
Table 4: Pharmacological Applications
| Condition | Mechanism | Reference |
|---|---|---|
| Inflammatory Bowel Disease | RIP1 kinase inhibition | US Patent Application |
| Arthritis | Anti-inflammatory properties | US Patent Application |
Case Study 1: Anticancer Efficacy
A study demonstrated that administering this compound in animal models led to significant tumor reduction in pancreatic cancer cases. The mechanism was linked to the modulation of apoptotic pathways via RIP1 kinase inhibition.
Case Study 2: CNS Imaging
In a clinical trial involving patients with suspected neurodegenerative disorders, the use of radiolabeled derivatives of this compound allowed for improved imaging of D-1 dopamine receptors, providing insights into disease progression and treatment efficacy.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one involves its interaction with specific molecular targets, such as the 5-HT2C receptor . By binding to this receptor, the compound can modulate the activity of the neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and other physiological functions . The compound’s ability to selectively target the 5-HT2C receptor over other serotonin receptor subtypes is essential for its potential therapeutic applications .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: Methoxy groups at position 8 (as in compound 14) enhance ALK inhibition but reduce insulin receptor (IR) selectivity compared to position 6 . The target compound’s 8-hydroxy group may similarly improve target binding but requires empirical validation. Substitutions on the benzo[b] ring (vs.
Physicochemical Properties :
- Hydroxyl groups increase polarity and hydrogen-bonding capacity compared to methoxy or methyl groups, which could enhance solubility but reduce membrane permeability .
- Methyl and chloro substituents improve lipophilicity, favoring blood-brain barrier penetration in CNS-targeted analogs .
Therapeutic Potential: Kinase inhibitors (e.g., ALK-targeting derivatives) highlight the scaffold’s versatility in oncology . Applications in cardiology (Ivabradine intermediates) and neurology (5-HT2C agonists) suggest broad utility .
Biological Activity
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one (CAS No. 22246-84-0) is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- IUPAC Name : this compound
The biological activity of this compound is linked to its interaction with neurotransmitter systems and receptor modulation.
1. Interaction with Serotonin Receptors
Research indicates that the compound may act as a serotonin receptor modulator. Serotonin (5-HT) plays a crucial role in regulating mood and behavior. The compound's structural similarity to known serotonin agonists suggests potential efficacy in treating mood disorders .
2. GABAergic Activity
The compound may influence GABAergic transmission by modulating GABA receptors. This mechanism is significant for its potential use in treating anxiety and seizure disorders .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Serotonin Modulation | Potential antidepressant effects | |
| GABA Receptor Modulation | Anxiolytic and anticonvulsant properties | |
| Antioxidant Properties | Reduces oxidative stress |
Case Study 1: Antidepressant Effects
A study evaluated the antidepressant-like effects of this compound in animal models. Results demonstrated significant reductions in depressive behaviors when administered at specific dosages over a two-week period. The findings suggest that the compound's action on serotonin receptors may be responsible for these effects .
Case Study 2: Anxiolytic Activity
Another investigation focused on the anxiolytic properties of the compound through behavioral tests in rodents. The results indicated a marked decrease in anxiety-like behaviors following treatment with varying doses of the compound compared to control groups. This supports its potential application in anxiety disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, preliminary studies suggest moderate absorption and a half-life conducive to therapeutic use. Further investigations are necessary to establish detailed pharmacokinetic parameters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
